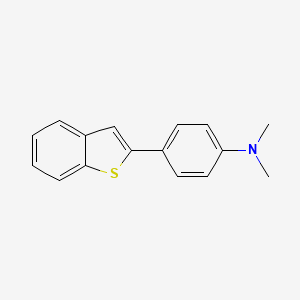
2-(4,5-Diphenyl-1H-imidazol-1-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hydroxyethyl-4,5-diphenylimidazol is a heterocyclic compound featuring an imidazole ring substituted with hydroxyethyl and diphenyl groups. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Hydroxyethyl-4,5-diphenylimidazol can be synthesized by passing ethylene oxide into a boiling alcoholic solution of 4,5-diphenylimidazole, optionally in the presence of a catalyst . This method ensures the formation of the hydroxyethyl group on the imidazole ring.
Industrial Production Methods: The industrial production of 1-Hydroxyethyl-4,5-diphenylimidazol typically involves the same synthetic route but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-Hydroxyethyl-4,5-diphenylimidazol undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
1-Hydroxyethyl-4,5-diphenylimidazol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anti-histaminic properties.
Industry: Utilized in the development of functional materials and catalysts.
Mecanismo De Acción
The mechanism by which 1-Hydroxyethyl-4,5-diphenylimidazol exerts its effects involves interaction with specific molecular targets and pathways. For instance, its anti-inflammatory action is attributed to the inhibition of pro-inflammatory enzymes and pathways . The compound’s structure allows it to bind effectively to these targets, thereby modulating their activity.
Comparación Con Compuestos Similares
4,5-Diphenylimidazole: Lacks the hydroxyethyl group but shares the imidazole core.
1-Hydroxyethyl-2-phenylimidazole: Similar structure but with different substitution patterns.
Uniqueness: 1-Hydroxyethyl-4,5-diphenylimidazol is unique due to the presence of both hydroxyethyl and diphenyl groups, which confer distinct chemical and biological properties. This combination enhances its versatility and effectiveness in various applications compared to its analogs.
Propiedades
Número CAS |
3945-79-7 |
|---|---|
Fórmula molecular |
C17H16N2O |
Peso molecular |
264.32 g/mol |
Nombre IUPAC |
2-(4,5-diphenylimidazol-1-yl)ethanol |
InChI |
InChI=1S/C17H16N2O/c20-12-11-19-13-18-16(14-7-3-1-4-8-14)17(19)15-9-5-2-6-10-15/h1-10,13,20H,11-12H2 |
Clave InChI |
UTNSECBPFCRGBL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(N(C=N2)CCO)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-(4-(benzyl(ethyl)amino)phenyl)-1,3,8,8-tetramethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione](/img/structure/B14127920.png)
![(1R,5S)-3-tert-butyl 6-ethyl 9-methyl-7-oxo-3,9-diazabicyclo[3.3.1]nonane-3,6-dicarboxylate](/img/structure/B14127925.png)


![7-(3-fluorophenyl)-1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14127958.png)


![6-ethyl 3-methyl 2-(3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B14127967.png)

![1-({[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetyl)piperidine-3-carboxylic acid](/img/structure/B14127983.png)

![2,4-dioxo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/structure/B14127996.png)
